molecular formula C7H9ClN2O B1406174 (3,5-Dimethylpyrazol-1-yl)acetyl chloride CAS No. 1015782-45-2

(3,5-Dimethylpyrazol-1-yl)acetyl chloride

Cat. No. B1406174
CAS RN: 1015782-45-2
M. Wt: 172.61 g/mol
InChI Key: GAYSACDBBKEJLY-UHFFFAOYSA-N
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Description

“(3,5-Dimethylpyrazol-1-yl)acetyl chloride” is a derivative of 3,5-Dimethylpyrazole, which is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . It is commonly used as a reagent for the preparation of pyrazolato ligated complexes and is also used to prepare N-1-substituted derivatives having antibacterial activity .


Synthesis Analysis

The synthesis of related compounds, such as multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .


Molecular Structure Analysis

The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The molecular structure of related compounds, such as L2, has been determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound has been found to be an effective cyanoacetylating agent . It has been used in the synthesis of cyanoacetamides from heterocyclic amines with reduced nucleophilicity . When treating o-phenylenediamines with amino groups of different activity with the compound, reactions proceed at the most nucleophilic center with the formation of monoacylation products .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molar mass of 96.133 g·mol−1, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Future Directions

Polyazoles, including derivatives of 3,5-Dimethylpyrazole, have been proposed as promising ligands in metal complexes due to their various potential applications in the catalysis area but also in medicine or biomimetism studies . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities . This opens up new areas of research and potential applications for “(3,5-Dimethylpyrazol-1-yl)acetyl chloride” and related compounds.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-3-6(2)10(9-5)4-7(8)11/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYSACDBBKEJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylpyrazol-1-yl)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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